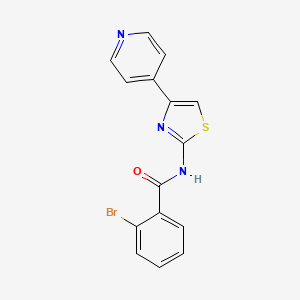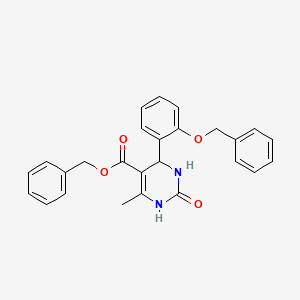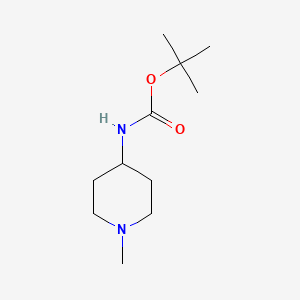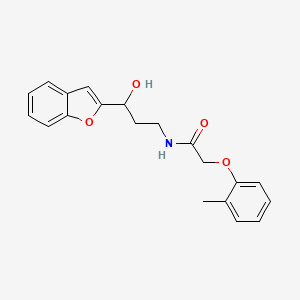![molecular formula C18H17ClN4O3S3 B2442732 N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 571954-39-7](/img/structure/B2442732.png)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of “N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” and similar compounds has been confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” and similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Anticancer Evaluation
One study focused on the microwave-assisted facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds, closely related to the query compound, were evaluated for their anticancer activity against multiple human cancer cell lines, showing promising results compared to standard drugs. The study also included a molecular docking study to predict the mechanism of action, highlighting the compounds' potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Activities
Another research avenue explored the synthesis of formazans from a Mannich base derived from a similar compound, assessing its antimicrobial activity. This study found moderate activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Inhibition of Tumor-Associated Isozyme IX
Research into halogenated sulfonamides, which share a common sulfonamide moiety with the query compound, investigated their potential as inhibitors of the carbonic anhydrase IX isozyme, associated with tumor cells. This study provided a detailed inhibition profile and suggested the possibility of designing potent, selective inhibitors for therapeutic applications (Ilies et al., 2003).
Synthesis and Antiviral Activity
Further research synthesized new derivatives with the thiadiazole sulfonamide structure, testing them for antiviral activity against the tobacco mosaic virus. Some compounds demonstrated potential anti-tobacco mosaic virus activity, illustrating the versatility of these compounds in antiviral research (Chen et al., 2010).
Zukünftige Richtungen
The future directions for research on “N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” and similar compounds could involve further exploration of their potential biological activities. For instance, 1,3,5-oxadiazole derivatives are candidates for the development of novel antitubercular agents . Similarly, 1,3,4-thiadiazole derivatives have shown potential in various biological activities and could be further explored .
Eigenschaften
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c1-23(2)29(25,26)15-9-5-13(6-10-15)16(24)20-17-21-22-18(28-17)27-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBOTLSOCJARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2442659.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2442661.png)

![2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2442663.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2442665.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2442669.png)
![4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide](/img/structure/B2442670.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2442671.png)